molecular formula C14H11FN2OS B1252642 Flutemetamol F-18 CAS No. 765922-62-1

Flutemetamol F-18

Cat. No.: B1252642
CAS No.: 765922-62-1
M. Wt: 273.32 g/mol
InChI Key: VVECGOCJFKTUAX-HUYCHCPVSA-N
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Description

Chemical Reactions Analysis

Flutemetamol (18F) undergoes nucleophilic substitution reactions. The synthesis involves the nucleophilic attack of fluorine-18 on an activated precursor . Common reagents used in these reactions include fluorine-18 and the precursor compound. The major product formed from these reactions is flutemetamol (18F) itself .

Biological Activity

Flutemetamol F-18 is a radiopharmaceutical agent used in positron emission tomography (PET) imaging, primarily for the detection of amyloid plaques in the brains of patients suspected of having Alzheimer's disease (AD). Its biological activity is characterized by its ability to bind specifically to beta-amyloid (Aβ) aggregates, which are hallmark features of AD pathology.

This compound functions as an amyloid imaging agent by binding to fibrillar Aβ plaques. Upon administration, the compound accumulates in areas of the brain with high concentrations of these plaques, allowing for visualization through PET imaging. The uptake of Flutemetamol is quantified using standardized uptake value ratios (SUVR), which compare the radioactivity in regions of interest to that in a reference region, typically the cerebellum.

Key Findings from Clinical Research

  • Sensitivity and Specificity : Flutemetamol has demonstrated high sensitivity and specificity for detecting amyloid plaques. A study showed a significant correlation between Flutemetamol uptake and histopathological measures of amyloid burden (P = 0.01) in patients who underwent cortical biopsy .
  • Diagnostic Utility : In a multicenter cohort study, Flutemetamol PET imaging was shown to effectively differentiate between patients with mild cognitive impairment (MCI) and those with probable AD. The combination of positive Flutemetamol results, low hippocampal volume, and cognitive assessments correlated with a high probability of progression to AD within 36 months .
  • Comparison with Other Biomarkers : The performance of Flutemetamol PET was evaluated alongside cerebrospinal fluid (CSF) biomarkers such as Aβ42 and tau proteins. Results indicated that Flutemetamol PET could provide complementary information, enhancing diagnostic accuracy when used in conjunction with CSF analysis .

Case Study 1: Diagnostic Accuracy in Memory Clinics

A study involving memory clinic patients assessed the diagnostic impact of Flutemetamol PET on uncertain diagnoses. The results indicated that positive PET findings significantly influenced clinical decision-making, leading to changes in patient management strategies .

Case Study 2: Longitudinal Assessment

In a longitudinal study tracking patients over five years, Flutemetamol PET imaging was used to monitor changes in amyloid burden. The findings suggested that increases in amyloid deposition were associated with cognitive decline over time, reinforcing the role of Flutemetamol as a prognostic tool .

Table 1: Summary of Clinical Findings on this compound

StudyPopulationKey Findings
7 patients with cortical biopsyHigh correlation between PET uptake and amyloid pathology (P = 0.01)Supports use in detecting AD-related amyloid pathology
Memory clinic patientsPositive PET findings influenced clinical management decisionsEnhances diagnostic accuracy for uncertain cases
Patients with MCIPositive PET correlated with progression to AD within 36 monthsUseful for predicting disease progression

Table 2: Comparison of Biomarkers

BiomarkerSensitivity (%)Specificity (%)Comments
This compound8590High accuracy for detecting amyloid plaques
CSF Aβ428085Useful but less specific than PET
Tau proteins7580Provides additional context but not standalone

Properties

Key on ui mechanism of action

Fluorine-18 (F 18) is a cyclotron-produced radionuclide that decays by positron emission (β+ decay, 96.7%) and orbital electron capture (3.3%) to stable oxygen-18 with a physical half-life of 109.8 minutes. The positron can undergo annihilation with an electron to produce two gamma rays; the energy of each gamma ray is 511 keV. After flumetamol F18 is given intravenously, it accumulates in beta amyloid plaques in the brain, and thus becomes visible via positron emission tomography (PET).

CAS No.

765922-62-1

Molecular Formula

C14H11FN2OS

Molecular Weight

273.32 g/mol

IUPAC Name

2-[3-(18F)fluoranyl-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3/i15-1

InChI Key

VVECGOCJFKTUAX-HUYCHCPVSA-N

SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

Isomeric SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)[18F]

Canonical SMILES

CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F

Key on ui other cas no.

765922-62-1

Synonyms

(18F)flutemetamol
flutemetamol
flutemetamol F-18
Vizamyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flutemetamol F-18
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Flutemetamol F-18
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Flutemetamol F-18
Reactant of Route 4
Flutemetamol F-18
Reactant of Route 5
Flutemetamol F-18
Reactant of Route 6
Flutemetamol F-18

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